molecular formula C11H17ClN4O B6238607 rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis CAS No. 2375248-88-5

rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis

Cat. No.: B6238607
CAS No.: 2375248-88-5
M. Wt: 256.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis is a chiral pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis typically begins with the preparation of the pyrrolidine ring. This can be achieved through a multi-step synthesis involving:

  • Starting from a simple aldehyde or ketone, which undergoes a cyclization reaction.

  • Using a chloropyrimidine derivative as a reactant to introduce the pyrimidinyl group.

  • Methoxylation and dimethylation to introduce the methoxy and N,N-dimethylamino groups.

Industrial production methods often involve large-scale chemical reactors with optimized conditions for temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

  • Reduction: : Reduction reactions can be used to transform the compound into various derivatives by altering its oxidation state.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Methanol, ethanol, dichloromethane.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products

  • Oxidation: : Oxo derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Various substituted pyrrolidines with different functional groups.

Scientific Research Applications

rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential biological activity and interactions with various enzymes and receptors.

  • Medicine: : Explored for its potential as a lead compound in drug discovery and development, particularly in the treatment of neurological disorders.

  • Industry: : Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as receptors and enzymes. The mechanism of action involves:

  • Binding to receptors: : The pyrimidinyl group can interact with specific receptors, influencing their activity.

  • Modulation of enzyme activity: : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine derivatives: : rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis is similar to other pyrrolidine-based compounds like 1-(pyrimidin-4-yl)-3-aminopyrrolidine.

  • Chiral amines: : Comparisons can be drawn with other chiral amines, such as rac-1-(2,4-dichloropyrimidin-5-yl)-2-(dimethylamino)propan-2-ol.

Uniqueness

  • Stereochemistry: : The unique (3R,4S) configuration of the compound provides distinct biological and chemical properties.

  • Functional Groups: : The presence of both a pyrimidinyl group and a dimethylamino group distinguishes it from similar compounds and may contribute to its unique interactions in biological systems.

Properties

CAS No.

2375248-88-5

Molecular Formula

C11H17ClN4O

Molecular Weight

256.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.